Acenaphtho[1,2-c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphtho[1,2-c][1,2,5]thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is known for its planar configuration and unique electronic properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acenaphtho[1,2-c][1,2,5]thiadiazole typically involves the cyclization of acenaphthene derivatives with thiadiazole precursors. One common method includes the reaction of acenaphthenequinone with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring .
Industrial Production Methods
the synthesis generally follows similar principles to laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Acenaphtho[1,2-c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Acenaphtho[1,2-c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of acenaphtho[1,2-c][1,2,5]thiadiazole involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its electronic properties enable it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar electronic properties but different structural configuration.
Benzo[c][1,2,5]thiadiazole: Shares the thiadiazole ring but has a different fused aromatic system.
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but lacks the additional aromatic system
Uniqueness
Acenaphtho[1,2-c][1,2,5]thiadiazole is unique due to its fused aromatic system, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring robust and stable materials, such as in organic electronics .
Eigenschaften
CAS-Nummer |
437-40-1 |
---|---|
Molekularformel |
C12H6N2S |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
acenaphthyleno[1,2-c][1,2,5]thiadiazole |
InChI |
InChI=1S/C12H6N2S/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)14-15-13-11/h1-6H |
InChI-Schlüssel |
ATWSLZBPBDFGTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=NSN=C4C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.